2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods.
Scientific Research Applications
- The compound exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including dermatophytes and Candida species .
- Studies suggest that this compound may modulate inflammatory pathways. By inhibiting specific enzymes or signaling molecules, it could potentially mitigate inflammation associated with conditions like arthritis, inflammatory bowel disease, or neuroinflammation .
- Preliminary research indicates that this compound might interfere with cancer cell growth. Its mechanism of action could involve targeting specific cellular pathways or proteins. Further investigations are needed to validate its potential as an anticancer agent .
- An analog of this compound, 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide monohydrate (also known as CPI-0610 ), has been investigated for treating myelofibrosis. The European Commission granted orphan designation for this purpose .
- Some studies suggest that this compound may have neuroprotective effects. It could potentially enhance neuronal survival and protect against neurodegenerative conditions .
- Researchers have explored its antiviral activity against certain viruses. Investigations include its potential against RNA viruses, such as influenza or coronaviruses .
- Given its unique structure, this compound might influence metabolic pathways. Investigations into its effects on glucose metabolism, lipid regulation, or mitochondrial function are ongoing .
- Scientists use this compound as a scaffold for designing novel molecules. By modifying its structure, they aim to create derivatives with improved properties for specific applications .
Antifungal Activity
Anti-Inflammatory Effects
Anticancer Potential
Myelofibrosis Treatment
Neuroprotective Properties
Antiviral Research
Metabolic Disorders
Chemical Biology and Drug Design
Mechanism of Action
Mode of Action
The presence of a thiadiazole ring and a chlorophenyl group suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with pathways involved in inflammation and pain signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-17-11-15-14-10(18-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOARQYGCGDYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
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